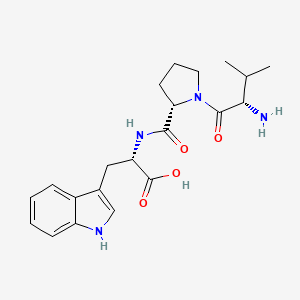
N,N-Dioctadecylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dioctadecylglycine: is a synthetic compound characterized by the presence of two long octadecyl chains attached to the nitrogen atoms of glycine. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctadecylglycine typically involves the reaction of glycine with octadecylamine under specific conditions. The process may include:
Reaction with Octadecylamine: Glycine is reacted with octadecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dioctadecylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The long alkyl chains can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dioctadecylglycine is used as a surfactant and emulsifying agent in various chemical processes. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: In biological research, this compound is utilized in the formulation of liposomes and other delivery systems for drugs and genetic material. Its ability to form stable bilayers makes it valuable in the study of cell membranes and drug delivery mechanisms.
Medicine: The compound is explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells. Its biocompatibility and ability to encapsulate therapeutic agents make it a promising candidate for medical applications.
Industry: this compound finds applications in the cosmetics and personal care industry as an emulsifier and stabilizer in formulations. It is also used in the production of coatings and lubricants due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of N,N-Dioctadecylglycine involves its interaction with lipid bilayers and cell membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, altering their properties and enhancing the delivery of encapsulated agents. The molecular targets include cell membrane components, where the compound can modulate membrane fluidity and permeability.
Comparación Con Compuestos Similares
N,N-Dimethylglycine: A simpler derivative with shorter alkyl chains, used in various biochemical applications.
N,N-Dioctadecylamine: Similar in structure but lacks the glycine moiety, used as a surfactant and emulsifier.
N,N-Dioctadecylalanine: Another derivative with an alanine backbone, used in similar applications as N,N-Dioctadecylglycine.
Uniqueness: this compound stands out due to its specific combination of long alkyl chains and the glycine backbone, providing unique amphiphilic properties. This makes it particularly effective in forming stable bilayers and enhancing the solubility of hydrophobic compounds, distinguishing it from other similar compounds.
Propiedades
Número CAS |
139504-39-5 |
|---|---|
Fórmula molecular |
C38H77NO2 |
Peso molecular |
580.0 g/mol |
Nombre IUPAC |
2-(dioctadecylamino)acetic acid |
InChI |
InChI=1S/C38H77NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-38(40)41)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3,(H,40,41) |
Clave InChI |
YYIMETXSQCBXIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


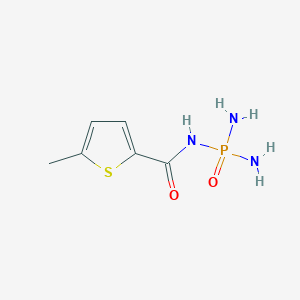
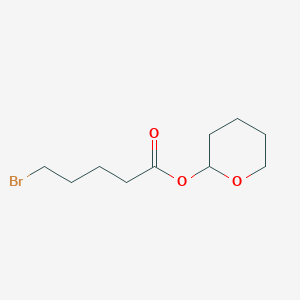
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
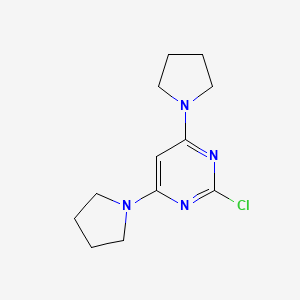
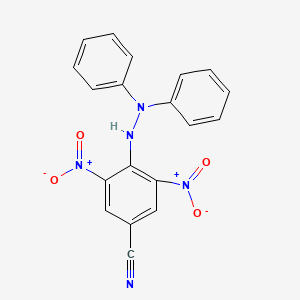


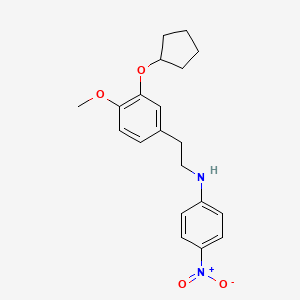

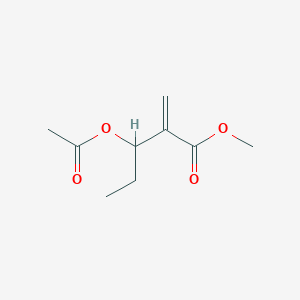
amino]-](/img/structure/B14261426.png)
